2-cyano-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-cyano-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-9-4-3-8(7-10(9)16-2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSFOQOBZIALFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438030-91-2 | |
| Record name | 2-cyano-N-(3,4-dimethoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Cyano N 3,4 Dimethoxyphenyl Acetamide
Established Synthetic Pathways for the Core Structure
The formation of the N-aryl cyanoacetamide scaffold is typically achieved through the creation of an amide bond between an aromatic amine and a cyanoacetic acid derivative. The most common and direct methods involve nucleophilic acyl substitution or condensation reactions.
Knoevenagel Condensation Reactions and Variations
While not a direct pathway to the core structure of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, the Knoevenagel condensation is a principal chemical transformation of this compound. wikipedia.org It is a modification of the aldol (B89426) condensation, involving the reaction of the active methylene (B1212753) group (the -CH2- between the cyano and carbonyl groups) with an aldehyde or ketone, catalyzed by a weak base. periodikos.com.brwikipedia.org
The mechanism begins with the deprotonation of the active methylene group by a base, such as piperidine (B6355638) or triethylamine, to form a highly reactive enolate ion. acs.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. periodikos.com.br The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated product. periodikos.com.brwikipedia.org The reaction is highly efficient for producing new carbon-carbon bonds and is a key step in the synthesis of various more complex molecules, including certain pyridines and furans. wikipedia.org
Nucleophilic Acyl Substitution Strategies
The primary route to synthesizing 2-cyano-N-(3,4-dimethoxyphenyl)acetamide is through nucleophilic acyl substitution. masterorganicchemistry.com This reaction involves the attack of the nucleophilic amine, 3,4-dimethoxyaniline (B48930), on the carbonyl carbon of a cyanoacetic acid derivative. The reaction proceeds via a two-step addition-elimination mechanism, resulting in the formation of a stable amide bond. masterorganicchemistry.com
Two main strategies are employed:
Using Cyanoacetic Acid Esters: A common method is the reaction of 3,4-dimethoxyaniline with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate. tubitak.gov.tr The reaction involves the nucleophilic attack of the amine on the ester's carbonyl group, leading to the displacement of the ethoxide leaving group to form the final amide product and ethanol (B145695). periodikos.com.br This reaction can be performed neat at high temperatures or in a solvent. tubitak.gov.trpatsnap.com
Using Cyanoacetic Acid with Coupling Agents: Alternatively, 3,4-dimethoxyaniline can be reacted directly with cyanoacetic acid in the presence of a coupling agent or dehydrating agent. tubitak.gov.trchemicalbook.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. sciepub.com This approach avoids the high temperatures required for direct thermal condensation.
Condensation Reactions with Cyanoacetamide Precursors
Condensation reactions represent the most versatile and economical methods for preparing N-aryl cyanoacetamides. tubitak.gov.tr These methods directly couple 3,4-dimethoxyaniline with a suitable cyanoacetyl precursor, eliminating a small molecule like ethanol or water.
A widely used solvent-free approach is the thermal fusion of 3,4-dimethoxyaniline with an excess of ethyl cyanoacetate at temperatures typically ranging from 150 to 200°C. tubitak.gov.trpatsnap.com This method is straightforward and avoids the need for solvents, but requires high energy input. Another pathway is the condensation of the amine with cyanoacetic acid, which necessitates the removal of the water formed during the reaction to drive the equilibrium toward the product. This is often accomplished by using chemical dehydrating agents or catalysts like boric acid. chemicalbook.comsciepub.com
| Method | Reactants | Typical Conditions | Byproduct |
|---|---|---|---|
| Thermal Condensation (Fusion) | 3,4-Dimethoxyaniline + Ethyl Cyanoacetate | Neat (solvent-free), 150-200°C, 2-8 hours | Ethanol |
| Catalytic Condensation | 3,4-Dimethoxyaniline + Cyanoacetic Acid | Toluene, Boric Acid (catalyst), Reflux with Dean-Stark trap | Water |
| Coupling Agent-Mediated Synthesis | 3,4-Dimethoxyaniline + Cyanoacetic Acid | Aprotic solvent (e.g., THF, DMF), Coupling Agent (e.g., DCC, EDC), Room temperature to reflux | Urea derivative (from coupling agent) |
Advanced Synthetic Approaches and Process Optimization
To improve efficiency, reduce environmental impact, and increase yields, modern synthetic approaches focus on advanced technologies and adherence to green chemistry principles.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. nih.gov For the synthesis of N-aryl cyanoacetamides, microwave-assisted protocols offer a substantial improvement over conventional heating methods. tubitak.gov.tr The reaction between 3,4-dimethoxyaniline and ethyl cyanoacetate, which can take several hours under conventional heating, can often be completed in a matter of minutes under microwave irradiation. asianpubs.orgunipr.it
This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. nih.gov Microwave-assisted synthesis can be performed with or without a solvent; solvent-free conditions are particularly advantageous from a green chemistry perspective. asianpubs.org
| Parameter | Conventional Heating (Fusion Method) | Microwave-Assisted Synthesis (Solvent-Free) |
|---|---|---|
| Reactants | 3,4-Dimethoxyaniline + Ethyl Cyanoacetate | 3,4-Dimethoxyaniline + Ethyl Cyanoacetate |
| Reaction Time | 2-8 hours | 5-15 minutes |
| Temperature | 150-200°C | ~120°C |
| Energy Input | High and sustained | Lower and intermittent |
| Yield | Good to high | Often higher than conventional |
Green Chemistry Principles in Synthesis
Applying the principles of green chemistry to the synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide aims to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov
Several aspects of the synthetic strategies can be optimized for environmental sustainability:
Atom Economy: Direct condensation reactions that produce only the desired amide and a small, benign byproduct (like water or ethanol) have high atom economy. chemistryforsustainability.org This is superior to methods using stoichiometric coupling agents, which generate significant waste. ucl.ac.uk
Solvent Reduction: Solvent-free methods, such as the thermal fusion or microwave-assisted synthesis of the compound, are highly desirable as they eliminate solvent waste, which is a major contributor to the environmental impact of chemical processes. researchgate.net When a solvent is necessary, choosing greener alternatives like cyclopentyl methyl ether or water is preferred. nih.govunifap.br
Catalysis: Employing catalytic amounts of substances instead of stoichiometric reagents is a core principle of green chemistry. Using catalysts like boric acid or developing enzymatic methods for amidation can replace less efficient and more wasteful coupling agents. sciepub.comnih.gov
By integrating these advanced and green approaches, the synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide can be made more efficient, economical, and environmentally benign.
Optimization of Reaction Parameters and Yields through Design of Experiments (DoE)
While specific Design of Experiments (DoE) studies focusing exclusively on the synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide are not extensively detailed in the available literature, the principles of DoE are widely applied to analogous acylation reactions to optimize yield and purity. The synthesis, typically achieved by reacting 3,4-dimethoxyaniline with ethyl cyanoacetate or cyanoacetic acid, involves several critical parameters that are amenable to optimization through DoE methodologies like factorial or response surface designs.
Key parameters that would be investigated in a DoE approach include:
Temperature: Balancing reaction rate with the potential for side product formation.
Reaction Time: Determining the minimum time required for complete conversion.
Solvent: Evaluating the effect of solvent polarity and aprotic/protic nature on reaction efficiency.
Catalyst/Coupling Agent: When starting from cyanoacetic acid, optimizing the type and amount of coupling agent (e.g., DCC, EDC) and base is crucial.
Stoichiometry: Fine-tuning the molar ratios of reactants to maximize the yield of the desired acetamide (B32628).
By systematically varying these factors, a statistical model can be built to identify the optimal conditions for producing 2-cyano-N-(3,4-dimethoxyphenyl)acetamide with the highest possible yield and purity, while minimizing reaction time and resource consumption.
In-Process Monitoring Techniques for Reaction Kinetics (e.g., TLC, LC-MS)
Effective in-process monitoring is crucial for understanding reaction kinetics and determining the endpoint of the synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose. waters.com
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for real-time reaction monitoring. thieme.de A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in an appropriate solvent system (e.g., a mixture of chloroform (B151607) and methanol). jchps.com By comparing the spots of the starting materials (3,4-dimethoxyaniline and the cyanoacetylating agent) with the newly forming product spot, the progress of the reaction can be tracked. The disappearance of the starting material spots indicates the completion of the reaction. jchps.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and precise monitoring, LC-MS is the preferred method. waters.com This technique separates the components of the reaction mixture chromatographically and detects them by mass spectrometry. This allows for the accurate measurement of the consumption of reactants and the formation of the product over time. LC-MS can also identify any intermediates or by-products, providing valuable insights into the reaction mechanism and helping to optimize conditions to minimize impurities. waters.com
Diversification Strategies and Derivative Synthesis
The 2-cyano-N-(3,4-dimethoxyphenyl)acetamide scaffold is a valuable precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems. Its reactivity, centered on the active methylene group and the cyano function, allows for diverse chemical transformations.
Cyclization Reactions for Heterocyclic Scaffolds
The reactive nature of the cyanoacetamide moiety makes it an ideal starting material for constructing various heterocyclic rings, which are prominent scaffolds in medicinal chemistry.
Pyrazoles: The active methylene group in 2-cyano-N-(3,4-dimethoxyphenyl)acetamide can react with hydrazine (B178648) derivatives in a cyclocondensation reaction to form substituted aminopyrazoles. nih.govmdpi.com This typically involves the reaction with hydrazine hydrate (B1144303) or substituted hydrazines, leading to the formation of the five-membered pyrazole (B372694) ring. nih.govresearchgate.net
Pyridines: Substituted 2-pyridones can be synthesized through reactions involving the Knoevenagel condensation of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide with 1,3-dicarbonyl compounds like acetylacetone, followed by cyclization. mdpi.comtjnpr.org The reaction sequence builds the pyridine (B92270) ring, incorporating the nitrogen atom from the acetamide. nih.govekb.eg
Quinazolines: This compound can serve as a key intermediate in the multi-step synthesis of quinazoline (B50416) derivatives. nih.govuob.edu.lyorganic-chemistry.org For instance, the cyano group can be transformed or the acetamide portion can be incorporated into a larger structure which is then cyclized with an anthranilic acid derivative to form the quinazolinone core. organic-chemistry.orgresearchgate.net
Thiazolidinones: Thiazolidinone rings can be constructed by reacting a derivative of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide with a sulfur-containing reagent. For example, a Schiff base derived from the parent compound can undergo cyclization with thioglycolic acid to yield a 4-thiazolidinone (B1220212) ring. jchps.commdpi.comscispace.comnih.gov
Pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines, a fused heterocyclic system, can utilize derivatives of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide. nih.govnih.gov The core structure can react with reagents like formic acid or acetic anhydride (B1165640) to build the pyrimidine (B1678525) ring onto a pre-existing pyridine scaffold that was initially formed using the cyanoacetamide. mdpi.comresearchgate.net
Triazines: While direct cyclization to a simple triazine is less common, the nitrogen and carbon atoms of the cyanoacetamide moiety can be incorporated into a 1,3,5-triazine (B166579) ring system through reactions with other nitrogen-containing synthons. beilstein-journals.org The synthesis often starts with cyanuric chloride, where the chlorine atoms are sequentially substituted. The amine part of a molecule derived from 2-cyano-N-(3,4-dimethoxyphenyl)acetamide could act as a nucleophile to displace one of the chlorides on the triazine ring. nih.govgoogle.comresearchgate.net
| Heterocyclic Scaffold | Key Reactants | General Reaction Type |
|---|---|---|
| Pyrazoles | Hydrazine derivatives | Cyclocondensation |
| Pyridines | 1,3-Dicarbonyl compounds, Malononitrile (B47326) | Knoevenagel condensation followed by cyclization |
| Quinazolines | Anthranilic acid derivatives | Multi-step synthesis with cyclization |
| Thiazolidinones | Thioglycolic acid | Cyclocondensation with Schiff base intermediate |
| Pyrimidines | Formic acid, Acetic anhydride | Cyclization of a precursor pyridone |
| Triazines | Cyanuric chloride | Nucleophilic substitution |
Tandem Reaction Sequences (e.g., Knoevenagel–Michael Reaction)
The active methylene group of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide is particularly well-suited for tandem reactions. A classic example is the Knoevenagel condensation followed by a Michael addition.
In this sequence, 2-cyano-N-(3,4-dimethoxyphenyl)acetamide first undergoes a Knoevenagel condensation with an aromatic or aliphatic aldehyde. nih.gov This step forms an electron-deficient alkene (a Michael acceptor). In the presence of a suitable nucleophile (a Michael donor), a subsequent Michael 1,4-addition reaction occurs. researchgate.net This tandem process allows for the rapid construction of complex molecular architectures in a single pot, which is highly efficient. researchgate.net For example, reacting the title compound with an aldehyde and malononitrile in a three-component reaction can lead to highly substituted pyridine derivatives through a domino Knoevenagel-Michael cyclocondensation pathway. nih.gov
Rational Design of Structural Analogues and Libraries
2-Cyano-N-(3,4-dimethoxyphenyl)acetamide serves as a foundational structure for the rational design of compound libraries, particularly in the field of medicinal chemistry. Researchers systematically modify different parts of the molecule to explore structure-activity relationships (SAR).
Key modification points include:
The Aromatic Ring: The 3,4-dimethoxy substituents can be replaced with other groups (e.g., halogens, alkyls, hydroxyls) to modulate electronic properties, lipophilicity, and steric profile. This allows for fine-tuning interactions with biological targets.
The Acetamide Linker: The length and nature of the linker can be altered.
The Cyano Group: This group is a key handle for cyclization reactions. nih.gov Its conversion into other functional groups (e.g., amides, carboxylic acids) or its incorporation into heterocyclic rings (as seen in Section 2.3.1) is a primary strategy for generating diverse analogues.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its constituent bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to distinct functional groups. For 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.
The nitrile (C≡N) stretching vibration is a particularly sharp and diagnostically useful band, typically appearing in the 2260–2220 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the secondary amide group (Amide I band) is anticipated to be a strong absorption in the range of 1680–1630 cm⁻¹. The N-H stretching vibration of the amide linkage is expected to appear as a moderate to strong band around 3300 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) and C=C stretching vibrations within the 1600–1450 cm⁻¹ region. Furthermore, the characteristic asymmetric and symmetric stretching vibrations of the C-O-C bonds in the methoxy (B1213986) groups are expected to produce strong bands in the 1260-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively. The in-plane bending of the N-H bond (Amide II band) typically appears around 1550 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | ~3300 | Medium-Strong |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aliphatic C-H (CH₂) | Stretching | 2950-2850 | Medium |
| C≡N (Nitrile) | Stretching | 2260-2220 | Medium, Sharp |
| C=O (Amide I) | Stretching | 1680-1630 | Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium-Variable |
| N-H (Amide II) | Bending | ~1550 | Medium |
| C-O-C (Methoxy) | Asymmetric Stretching | 1260-1200 | Strong |
| C-O-C (Methoxy) | Symmetric Stretching | 1075-1020 | Strong |
Note: These are predicted values based on standard infrared correlation tables and data from analogous compounds.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar and symmetric bonds. In the analysis of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, the FT-Raman spectrum would be particularly useful for observing the nitrile and aromatic ring vibrations.
The C≡N stretching vibration, which is of medium intensity in the IR spectrum, is expected to be a strong and sharp band in the Raman spectrum, typically in the same region of 2260–2220 cm⁻¹. The symmetric "breathing" modes of the substituted benzene (B151609) ring are often prominent in Raman spectra and would be expected in the 1600-1580 cm⁻¹ and around 1000 cm⁻¹ regions. The C=O stretching of the amide is generally weaker in Raman than in IR. The aliphatic C-H stretching and bending vibrations will also be present.
Table 2: Predicted FT-Raman Vibrational Frequencies for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aliphatic C-H (CH₂) | Stretching | 2950-2850 | Strong |
| C≡N (Nitrile) | Stretching | 2260-2220 | Strong, Sharp |
| Aromatic C=C | Ring Breathing | 1600-1580 | Strong |
| N-H (Amide II) | Bending | ~1550 | Weak |
| C=O (Amide I) | Stretching | 1680-1630 | Weak-Medium |
Note: These are predicted values based on standard Raman correlation tables and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide is expected to show distinct signals for the amide proton, the aromatic protons, the methoxy protons, and the methylene (B1212753) protons.
The amide proton (N-H) is expected to appear as a singlet in the downfield region, typically between δ 7.5 and 8.5 ppm, with its exact chemical shift being sensitive to solvent and concentration. The three protons on the 3,4-dimethoxyphenyl ring will exhibit a characteristic splitting pattern. The proton at the 2-position (adjacent to the amide group) will likely appear as a doublet around δ 7.2-7.4 ppm. The proton at the 6-position is expected to be a doublet of doublets around δ 6.9-7.1 ppm, and the proton at the 5-position will likely be a doublet around δ 6.8-7.0 ppm. The two methoxy groups (-OCH₃) are expected to appear as two distinct singlets, each integrating to three protons, around δ 3.8-3.9 ppm. The methylene protons (-CH₂-) of the acetamide (B32628) moiety are adjacent to the electron-withdrawing cyano and carbonyl groups, and are therefore expected to appear as a singlet further downfield than typical aliphatic protons, likely in the range of δ 3.5-3.7 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (Amide) | 7.5 - 8.5 | Singlet | 1H |
| Aromatic H-2 | 7.2 - 7.4 | Doublet | 1H |
| Aromatic H-6 | 6.9 - 7.1 | Doublet of Doublets | 1H |
| Aromatic H-5 | 6.8 - 7.0 | Doublet | 1H |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Two Singlets | 6H (3H each) |
| Methylene (-CH₂-) | 3.5 - 3.7 | Singlet | 2H |
Note: Predicted chemical shifts are based on data from structurally similar compounds and established substituent effects. The solvent is assumed to be CDCl₃ or DMSO-d₆.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the structure.
The carbonyl carbon (C=O) of the amide is expected to resonate in the downfield region, around δ 165-170 ppm. The carbon of the nitrile group (C≡N) is anticipated to appear in the range of δ 115-120 ppm. The aromatic carbons will have distinct chemical shifts. The two carbons bearing the methoxy groups (C-3 and C-4) are expected around δ 148-150 ppm. The carbon attached to the nitrogen (C-1) will likely be around δ 130-132 ppm. The remaining aromatic carbons (C-2, C-5, C-6) are expected in the δ 105-120 ppm range. The two methoxy carbons (-OCH₃) will appear around δ 55-56 ppm. The methylene carbon (-CH₂-) is expected to be in the range of δ 25-30 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 170 |
| C-3, C-4 (Aromatic, C-O) | 148 - 150 |
| C-1 (Aromatic, C-N) | 130 - 132 |
| C≡N (Nitrile) | 115 - 120 |
| C-2, C-5, C-6 (Aromatic, C-H) | 105 - 120 |
| -OCH₃ (Methoxy) | 55 - 56 |
| -CH₂- (Methylene) | 25 - 30 |
Note: Predicted chemical shifts are based on data from structurally similar compounds and established substituent effects.
Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)
In addition to experimental determination, theoretical calculations have become a powerful tool for predicting NMR chemical shifts and aiding in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors.
The GIAO method, typically employed within a Density Functional Theory (DFT) framework, involves optimizing the molecular geometry of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide and then calculating the isotropic magnetic shielding constants for each nucleus. These calculated shielding constants are then converted to chemical shifts by referencing them against the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS).
This computational approach can provide highly accurate predictions of both ¹H and ¹³C NMR chemical shifts. A strong correlation between the computationally predicted spectrum and the experimentally obtained spectrum provides a high degree of confidence in the structural assignment. Discrepancies between the calculated and experimental values can often be rationalized in terms of solvent effects or conformational dynamics that may not be fully captured by the computational model. For 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, a GIAO calculation would be invaluable in confirming the assignments of the closely spaced aromatic proton and carbon signals and providing a more detailed understanding of the electronic structure of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns. The molecular formula for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide is C₁₁H₁₂N₂O₃, corresponding to a molecular weight of approximately 220.22 g/mol . scbt.com High-resolution mass spectrometry would provide a precise monoisotopic mass, confirming the elemental composition.
In a mass spectrometer, the compound would be ionized, commonly forming a molecular ion (M⁺·). The fragmentation of this ion is influenced by the stability of the resulting fragments. For N-aryl acetamides, fragmentation pathways often involve cleavage of bonds adjacent to the carbonyl group and the nitrogen atom. The N-aryl structure generally imparts greater stability to the molecular ion compared to N-alkyl analogs. Characteristic fragmentation would likely involve the loss of ketene (B1206846) (CH₂=C=O) or cleavage of the amide bond, leading to fragments corresponding to the dimethoxyaniline and cyanoacetyl moieties.
Table 1: Predicted Mass Spectrometry Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. libretexts.org The structure of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide contains several chromophores—the dimethoxyphenyl ring, the carbonyl group (C=O), and the nitrile group (C≡N)—which are responsible for its UV absorption. cutm.ac.in
The presence of π-electrons in the aromatic ring, carbonyl, and nitrile groups allows for π → π* transitions, which are typically characterized by high molar absorptivity. cutm.ac.in Additionally, the oxygen and nitrogen atoms possess non-bonding electrons (n-electrons). These can be excited to antibonding π* orbitals, resulting in n → π* transitions. libretexts.org These n → π* transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. libretexts.orgcutm.ac.in The conjugation between the aromatic ring and the amide linkage influences the energy of these transitions. The specific wavelengths of maximum absorbance (λmax) would be sensitive to solvent polarity. shu.ac.uk
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide was not found in the search results, its solid-state characteristics can be reliably inferred from the crystallographic data of closely related N-aryl acetamides. nih.govresearchgate.net
The molecular geometry of N-aryl acetamides is characterized by the relative orientation of the aromatic ring and the acetamide group. acs.org Typically, the amide bond itself is nearly planar and adopts a trans configuration. nih.gov The phenyl ring is also planar. However, there is typically a significant twist, or dihedral angle, between the plane of the phenyl ring and the plane of the amide group. researchgate.net This rotation is due to steric hindrance between the ortho-substituents on the ring and the amide group. nsf.gov For analogous structures, these dihedral angles can vary, but they indicate a non-coplanar arrangement. researchgate.net This conformation is a balance between the stabilizing effects of conjugation (which favors planarity) and the destabilizing effects of steric repulsion. nsf.gov
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, the nature and relative importance of different intermolecular contacts can be determined. nih.gov
For analogous N-aryl acetamides, Hirshfeld analysis reveals that H···H contacts typically account for the largest portion of the crystal packing, reflecting the abundance of hydrogen atoms on the molecular surface. researchgate.net Contacts involving hydrogen and other atoms, such as O···H/H···O (from hydrogen bonds), C···H/H···C, and N···H/H···N, also make significant contributions. researchgate.netacs.org The red spots on a Hirshfeld surface mapped over dnorm indicate close intermolecular contacts, which for this class of compounds, correspond to the N—H···O hydrogen bonds. nih.gov
Table 2: Representative Contributions to the Hirshfeld Surface from an Analogous N-Aryl Acetamide Structure
| Intermolecular Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 53.9% |
| C···H/H···C | 21.4% |
| O···H/H···O | 21.4% |
| N···H/H···N | 1.7% |
Data derived from the analysis of N-(2-methoxyphenyl)acetamide. researchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a standard procedure to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to verify its accuracy. For 2-cyano-N-(3,4-dimethoxyphenyl)acetamide (C₁₁H₁₂N₂O₃), the theoretical elemental composition can be precisely calculated. An experimental result that closely matches these theoretical values would confirm the empirical and molecular formula of a synthesized sample. chemicalbook.com
Table 3: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 132.121 | 60.00% |
| Hydrogen | H | 1.008 | 12.096 | 5.49% |
| Nitrogen | N | 14.007 | 28.014 | 12.72% |
| Oxygen | O | 15.999 | 47.997 | 21.79% |
| Total | 220.228 | 100.00% |
Computational Chemistry and Molecular Modeling of 2 Cyano N 3,4 Dimethoxyphenyl Acetamide
Quantum Chemical Calculations for Electronic and Structural Properties
Detailed computational analyses, including DFT calculations for geometry optimization, vibrational frequencies, MEP mapping, HOMO-LUMO analysis, NBO analysis, Fukui functions, and NLO behavior, have not been reported in the scientific literature for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide. Such studies are essential for a deep understanding of a molecule's structural, electronic, and reactivity characteristics.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational methods used to predict how a ligand, such as 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, might bind to a macromolecular target, typically a protein. These simulations are crucial for identifying potential drug targets and understanding the stability of the ligand-receptor complex.
While specific molecular docking studies for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide are not extensively documented in publicly available literature, research on analogous cyanoacetamide derivatives provides valuable insights into its potential biological targets and binding affinities. Docking studies on structurally related compounds predict interactions with a range of protein receptors, suggesting that the cyanoacetamide scaffold can engage with diverse biological targets.
For instance, molecular docking of 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl)acetamide against a panel of ten different protein receptors revealed binding energies ranging from -5.8 to -7.5 kcal/mol. tandfonline.com Another study focusing on α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives identified a potent analog, 2-(3,4-methylenedioxybenzylidene)-cyanoacetamide, which exhibited a strong binding affinity of -7.7 kcal/mol with a target protein from Staphylococcus aureus (PDB ID: 5MM8). researchgate.netnih.gov Similarly, docking of N-phenyl-acetamide derivatives against bacterial DNA gyrase receptors showed significant binding energies, with a lead compound displaying affinities of -7.02 kcal/mol, -7.57 kcal/mol, and -8.11 kcal/mol against targets from Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, respectively. orientjchem.org
These findings suggest that 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, which combines the cyanoacetamide core with a dimethoxyphenyl group known to be present in various bioactive molecules, could exhibit favorable binding affinities towards bacterial or other enzymatic targets. The predicted binding energy values from these analogous compounds indicate the potential for forming stable ligand-protein complexes.
| Analogous Compound | Biological Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2-Cyano-N-(1-phenylethyl)acetamide | Various (e.g., 1H23, 1QXK, 6GU7) | -7.5 | tandfonline.com |
| 2-(3,4-Methylenedioxybenzylidene)-cyanoacetamide | Staphylococcus aureus protein (5MM8) | -7.7 | researchgate.netnih.gov |
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | Bacillus subtilis DNA gyrase (7S3L) | -8.11 | orientjchem.org |
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | Staphylococcus aureus DNA gyrase (3BL6) | -7.57 | orientjchem.org |
The chemical structure of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide contains several functional groups capable of forming significant intermolecular interactions, particularly hydrogen bonds. The amide group provides a hydrogen bond donor (-NH) and an acceptor (C=O), while the cyano group (-C≡N) and the two methoxy (B1213986) groups (-OCH₃) on the phenyl ring act as additional hydrogen bond acceptors.
Docking studies of related phenyl acetamide (B32628) derivatives against the COX-II enzyme have highlighted the importance of both hydrogen bonding and hydrophobic interactions. chemprob.org These studies revealed interactions with key amino acid residues such as Ala496 (pi-sigma), Met491 (pi-sulfur), Leu328, Ser322, Phe487, and Tyr324. chemprob.org Crystal structure analysis of other cyano-hydrazide compounds also confirms the prevalence of strong N—H⋯O and weaker C—H⋯O hydrogen bonds in stabilizing molecular packing. nih.gov For 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, it is predicted that the amide N-H and C=O groups would form crucial hydrogen bonds with polar residues in a target's active site, while the dimethoxyphenyl ring would engage in hydrophobic or π-stacking interactions with nonpolar residues.
| Functional Group in Cyanoacetamides | Predicted Interaction Type | Potential Interacting Residues | Reference |
|---|---|---|---|
| Amide N-H | Hydrogen Bond (Donor) | Asp, Glu, Ser, Thr (Side chain C=O) | chemprob.orgnih.gov |
| Amide C=O | Hydrogen Bond (Acceptor) | Arg, Lys, Asn, Gln (Side chain N-H) | chemprob.orgnih.gov |
| Cyano Nitrogen | Hydrogen Bond (Acceptor) | Arg, Lys, Asn, Gln (Side chain N-H) | nih.gov |
| Dimethoxyphenyl Ring | Hydrophobic, π-π, π-sigma | Phe, Tyr, Trp, Leu, Val, Ala | chemprob.org |
| Methoxy Oxygens | Hydrogen Bond (Acceptor) | Arg, Lys, Asn, Gln (Side chain N-H) | nih.gov |
Molecular dynamics (MD) simulations serve as a computational microscope, providing a dynamic view of the ligand-target complex over time. This technique is essential for validating the binding poses predicted by molecular docking and assessing the stability and conformational flexibility of the system.
In studies of cyanoacetamide derivatives, MD simulations have been employed to confirm the stability of the ligand within the protein's active site. tandfonline.comresearchgate.net For example, a 50-nanosecond MD simulation of a docked cyanoacetamide derivative with its target protein demonstrated good stability at human body temperature (310 K). researchgate.net Key parameters such as the Root-Mean-Square Deviation (RMSD) of the ligand, which measures the average change in displacement of atoms, were found to be low (ranging from 0.2 to 0.3 nm), indicating that the ligand did not significantly deviate from its initial docked pose. researchgate.net Furthermore, analysis of the Root-Mean-Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding, providing clues about the mechanism of action. For 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, MD simulations would be critical to confirm that its predicted binding mode is stable and to observe the subtle conformational adjustments within the active site that accommodate the ligand.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to correlate the chemical structure of a series of compounds with their biological activity, thereby identifying the key structural features responsible for their effects.
SAR studies on various classes of acetamide and cyanoacetamide derivatives have highlighted several structural features that are critical for biological activity.
The Cyanoacetamide Core : This moiety is a versatile synthon in heterocyclic synthesis and is recognized as a key pharmacophore in many bioactive molecules. researchgate.net The combination of a reactive methylene (B1212753) group, a cyano group, and an amide linkage makes it a privileged structure. In some contexts, the related 2-cyanoacrylamide moiety has been identified as a reactive "warhead" capable of forming reversible covalent bonds with cysteine residues in enzyme targets, such as TAK1 kinase, leading to potent inhibition. nih.gov
The N-Phenyl Substituent : The nature and substitution pattern on the N-phenyl ring dramatically influence biological activity. The presence of the 3,4-dimethoxyphenyl group in the target compound is significant, as this substitution pattern is found in numerous pharmacologically active agents with anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai SAR studies on other N-phenyl acetamide derivatives have shown that electron-donating groups, such as methoxy groups, can enhance antioxidant and other biological activities. nih.govnih.gov The specific 3,4-disubstitution pattern is often crucial for optimal binding to target proteins.
The Linker : The acetamide linker provides a specific spatial orientation between the cyano group and the N-phenyl ring. Its relative conformational rigidity and hydrogen bonding capabilities are essential for properly positioning the pharmacophoric elements within the target's binding site. Studies have shown that even small changes in this linker can lead to a significant loss of activity. periodikos.com.brcerist.dz
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on SAR studies and the structural features of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, a hypothetical pharmacophore model can be proposed.
The key pharmacophoric elements likely include:
One Hydrogen Bond Donor (HBD): The amide (N-H) group.
Multiple Hydrogen Bond Acceptors (HBA): The amide carbonyl oxygen (C=O), the nitrogen atom of the cyano group (C≡N), and the two oxygen atoms of the methoxy groups.
One Aromatic/Hydrophobic Region (HY/AR): The 3,4-dimethoxyphenyl ring, which can participate in hydrophobic and π-stacking interactions.
The spatial arrangement of these features is critical. Ligand-based pharmacophore modeling, which derives a model from a set of known active molecules, could be used to refine the distances and angles between these elements. nih.govmdpi.com Such a model would be invaluable for virtual screening of compound libraries to identify new molecules with similar biological activity and for guiding the rational design of more potent analogs of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide.
Computational Guidance for Rational Compound Design and Optimization
Similarly, the literature lacks information regarding the use of computational chemistry to guide the rational design and optimization of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide or its derivatives. There are no available studies detailing how molecular modeling has been applied to suggest structural modifications to improve its activity or other properties.
In Vitro Biological Activity and Mechanistic Investigations of 2 Cyano N 3,4 Dimethoxyphenyl Acetamide
Neurological and Receptor Modulatory Effects (In Vitro)While related molecules containing the "2-(3,4-dimethoxyphenyl)acetamide" moiety have been investigated as P2X7 receptor antagonists, there is no specific data on the activity of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide itself.
P2X7 Receptor Antagonism and Related Signaling Pathway Studies:No published research details the effects of this compound on the P2X7 receptor or its associated signaling pathways, such as intracellular calcium modulation, IL-1beta release, or pore formation in THP-1 cells.
Due to the absence of specific research findings for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, the requested article cannot be generated.
Target Identification and Mechanism of Action Studies (In Vitro)
Research has focused on identifying the specific molecular targets of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide and elucidating the mechanisms through which it exerts its effects.
Enzyme inhibition assays have been crucial in identifying the specific kinases that are targeted by 2-cyano-N-(3,4-dimethoxyphenyl)acetamide. The compound has demonstrated inhibitory activity against several key enzymes involved in cell growth and proliferation, while showing no effect on others.
Specifically, the compound is a known inhibitor of the Janus kinase (JAK) family and the Epidermal Growth Factor Receptor (EGFR) family. stemcell.comapexbt.com However, for several other enzymes listed in initial screenings, including Aldo-Keto Reductase 1B10 (AKR1B10), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Abl Kinase, deoxycytidine kinase, Colony-Stimulating Factor 1 (CSF1) receptor, Folate Receptor 2 (FOLR2), and IκB kinase β (IKK-β), no significant in vitro inhibitory activity by 2-cyano-N-(3,4-dimethoxyphenyl)acetamide has been reported in the available literature.
EGFR Family Kinases (EGFRK, HER-2): 2-cyano-N-(3,4-dimethoxyphenyl)acetamide is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. tocris.comrndsystems.com It also shows activity against HER-2 (also known as ErbB2), another member of the EGFR family. stemcell.comapexbt.com The inhibitory concentration (IC50) values highlight its selectivity, showing significantly more potency against EGFR compared to HER-2. apexbt.comselleckchem.com
Janus Kinases (JAKs): The compound effectively inhibits members of the JAK family of tyrosine kinases, particularly JAK2 and JAK3. stemcell.comlktlabs.comcellsignal.com This inhibition is a key part of its mechanism of action, preventing the phosphorylation of downstream signaling molecules. nih.govnih.gov
The table below summarizes the in vitro inhibitory activity of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide against various kinases as determined by enzyme inhibition assays.
| Target Enzyme | IC50 Value | Notes |
| EGFR | 0.1 µM - 2 µM | Potent and selective inhibition. stemcell.comtocris.comrndsystems.comselleckchem.com |
| HER-2 (ErbB2) | 13.5 µM | stemcell.comtocris.comapexbt.comcellsignal.com |
| JAK2 | ~10 µM | Potently inhibits constitutively phosphorylated JAK2. stemcell.comapexbt.comcellsignal.comnih.gov |
| JAK3 | 11 µM - 20 µM | Inhibits autokinase activity. stemcell.comcellsignal.comnih.gov |
The primary mechanism of action for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide is the modulation of protein activity through the competitive inhibition of ATP binding to the kinase domain of its target enzymes. drugbank.com By blocking the tyrosine kinase activity of receptors like EGFR and non-receptor kinases like JAK2, it prevents the phosphorylation of the kinases themselves (autophosphorylation) and of their downstream substrates. nih.govresearchgate.net This abrogation of phosphorylation is the key event that disrupts the signaling cascade. While some molecules containing a 2-cyanoacrylamide structure can act as Michael acceptors and form covalent bonds with their targets, the available research does not specify this as the primary mechanism for AG 490. researchgate.net Instead, it is characterized as a reversible, ATP-competitive inhibitor. sigmaaldrich.com
The mechanism of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide does not involve direct interaction with nucleic acids like DNA. Its effects on gene expression are indirect, resulting from the inhibition of signaling pathways that normally transmit signals from the cell surface to the nucleus to activate transcription factors. nih.govpnas.org By blocking the JAK/STAT pathway, for instance, it prevents the phosphorylation and subsequent nuclear translocation of STAT proteins, which are transcription factors. nih.gov This leads to a downstream reduction in the expression of genes that are responsive to these signaling pathways. nih.govscbt.com
The inhibitory effects of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide on its target kinases lead to the suppression of major downstream signaling pathways critical for cell proliferation and survival.
JAK/STAT Pathway: A primary consequence of JAK2 and JAK3 inhibition is the disruption of the JAK/STAT signaling pathway. nih.govnih.gov The compound has been shown to block the constitutive activation and phosphorylation of STAT3 and STAT5 proteins. stemcell.compnas.org For example, it inhibits the tyrosine phosphorylation and subsequent DNA binding of STAT5a and STAT5b. nih.gov By inhibiting JAK kinases, the compound also indirectly suppresses the phosphorylation of STAT2, which leads to the downregulation of gene transcription mediated by STAT2. scbt.com There is no available information regarding the effect of this compound on RBL2.
The table below details the observed effects on downstream signaling molecules.
| Pathway Component | Observed Effect |
| STAT3 | Inhibition of constitutive phosphorylation and activation. researchgate.netpnas.org |
| STAT5a / STAT5b | Inhibition of phosphorylation and DNA binding activity. stemcell.comapexbt.comnih.gov |
| STAT2 | Indirectly suppresses phosphorylation and downregulates mediated gene transcription. scbt.com |
| MAPK | Inhibition of JAK3/MAPK pathway. tocris.comrndsystems.com |
Selectivity is a critical aspect of a targeted inhibitor. In vitro assays demonstrate that 2-cyano-N-(3,4-dimethoxyphenyl)acetamide possesses a distinct selectivity profile. It is reported to be 135-fold more selective for EGFR over the related kinase ErbB2/HER-2. selleckchem.com Furthermore, studies have shown that at concentrations effective against its primary targets, it does not inhibit other tyrosine kinases such as LCK, LYN, BTK, SYK, or SRC. stemcell.comcellsignal.com This selectivity for specific kinases like EGFR and JAKs over others is a key feature of its molecular action. stemcell.com
Future Directions and Research Perspectives
Exploration of Undiscovered Synthetic Routes for Enhanced Efficiency and Sustainability
The pursuit of novel synthetic methodologies for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide is crucial for improving yield, reducing environmental impact, and ensuring economic viability. While traditional methods for synthesizing cyanoacetamide derivatives are established, future research should focus on greener and more efficient alternatives. nih.govperiodikos.com.br
One promising avenue is the adoption of microwave-assisted organic synthesis . This technique has been shown to accelerate reaction times, increase product yields, and enhance selectivity in the synthesis of various α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. nih.gov Applying this to the synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide could lead to a more sustainable process by minimizing energy consumption and the use of hazardous solvents. nih.gov
Furthermore, the exploration of multicomponent reactions (MCRs) , such as the Gewald reaction, offers a streamlined approach to synthesizing complex molecules from simple starting materials in a single step. nih.gov Investigating MCRs for the synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide could significantly improve efficiency. The development of solvent-free reaction conditions is another key area. The reaction of ethyl cyanoacetate (B8463686) with various amines under solvent-free conditions has been shown to produce cyanoacetamide derivatives in high yields and short reaction times. periodikos.com.br
Table 1: Potential Synthetic Strategies for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide
| Synthetic Approach | Potential Advantages | Key Considerations |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased selectivity. nih.gov | Optimization of microwave parameters (power, temperature, time). |
| Multicomponent Reactions (e.g., Gewald) | High atom economy, simplified purification, rapid access to diversity. nih.gov | Identification of suitable reaction partners and catalysts. |
| Solvent-Free Synthesis | Environmentally friendly, reduced waste, potential for cost savings. periodikos.com.br | Ensuring adequate mixing and heat transfer. |
| Catalysis (e.g., NH4OAc, NiCu@MWCNT) | Milder reaction conditions, potential for stereoselectivity. nih.gov | Catalyst selection, loading, and recyclability. |
Advanced Applications of Computational Methodologies for Predictive Biological Activity and Target Identification
Computational tools are indispensable in modern drug discovery for predicting the biological activity and identifying potential molecular targets of novel compounds. For 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, a systematic in silico evaluation can guide further experimental work.
Molecular docking studies can be employed to predict the binding affinity and interaction patterns of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide with a wide range of biological targets. For instance, studies on other cyanoacetamide derivatives have successfully used molecular docking to identify potential interactions with targets like cyclin-dependent kinase 8 (CDK-8) and various bacterial proteins. researchgate.netresearchgate.net This approach can help in prioritizing potential therapeutic areas for the compound.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. tandfonline.comresearchgate.net This information is valuable for understanding its chemical behavior and for interpreting experimental data. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. researchgate.netrsc.org Computational tools can predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity, thereby guiding the design of analogues with improved drug-like properties. rsc.orgnih.gov
Table 2: Computational Approaches for Characterizing 2-cyano-N-(3,4-dimethoxyphenyl)acetamide
| Computational Method | Application | Predicted Outcomes |
| Molecular Docking | Target identification and binding mode prediction. researchgate.net | Binding affinity scores, key interacting residues, potential biological targets. |
| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity. tandfonline.com | HOMO-LUMO energy gap, molecular electrostatic potential, optimized geometry. |
| ADMET Prediction | Assessment of pharmacokinetic and toxicological properties. rsc.org | Oral bioavailability, blood-brain barrier penetration, potential toxicities. |
| Molecular Dynamics (MD) Simulations | Evaluation of the stability of ligand-protein complexes. researchgate.net | Conformational changes, binding free energies, stability of interactions over time. |
Rational Design and Synthesis of Novel Analogues with Improved Potency and Selectivity
The rational design of novel analogues based on the core structure of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide is a promising strategy to enhance its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure influence biological activity. researchgate.net
Future research should focus on systematic modifications of the 2-cyano-N-(3,4-dimethoxyphenyl)acetamide scaffold. This could involve altering the substituents on the phenyl ring, replacing the phenyl ring with other aromatic or heterocyclic systems, and modifying the acetamide (B32628) linker. The goal is to identify key structural features that contribute to potency and selectivity for a specific biological target. nih.gov
For example, palladium-catalyzed cross-coupling and click chemistry can be utilized to introduce a wide range of functional groups, thereby expanding the chemical diversity of the synthesized analogues. researchgate.net The insights gained from computational studies, particularly molecular docking, will be instrumental in guiding the design of these new molecules to optimize their interactions with the target protein. mdpi.com
Deepening Mechanistic Understanding of Biological Effects at the Molecular Level (In Vitro)
A thorough understanding of the molecular mechanisms underlying the biological effects of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide is essential for its development as a therapeutic agent. In vitro studies are critical for elucidating these mechanisms.
Initial in vitro screening should assess the cytotoxic activity of the compound against a panel of human cancer cell lines. mdpi.com Should promising activity be observed, further studies can delve into the specific cellular pathways affected. For instance, assays to measure apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways can provide valuable mechanistic insights. mdpi.com
Identifying the specific molecular targets of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide is a key objective. Techniques such as thermal shift assays or affinity chromatography coupled with mass spectrometry can be employed to identify proteins that directly bind to the compound. Subsequent enzymatic assays can then be used to confirm the inhibitory activity against the identified targets. nih.gov
Development of High-Throughput Screening Platforms for Derivative Evaluation
To efficiently evaluate the biological activity of a library of newly synthesized 2-cyano-N-(3,4-dimethoxyphenyl)acetamide analogues, the development of robust high-throughput screening (HTS) platforms is necessary. nuvisan.com HTS allows for the rapid testing of thousands of compounds, accelerating the identification of lead candidates with desired biological profiles. researchgate.net
Depending on the hypothesized mechanism of action, various HTS assays can be developed. For example, if the compound is predicted to be an enzyme inhibitor, a fluorescence-based or mass spectrometry-based enzymatic assay can be optimized for a high-throughput format. nih.govfrontiersin.org Cell-based HTS assays can also be employed to screen for compounds that induce a specific cellular phenotype, such as apoptosis or inhibition of cell proliferation. nih.gov
The implementation of automated liquid handling systems and sophisticated data analysis software is crucial for the successful execution of HTS campaigns. nih.govscienceintheclassroom.org The hits identified from HTS will then be subjected to more detailed secondary screening and lead optimization studies.
Q & A
Q. What are the optimal synthetic routes for 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,4-dimethoxyaniline with cyanoacetic acid derivatives (e.g., cyanoacetyl chloride) under basic conditions (e.g., sodium ethoxide) . Key variables include:
- Temperature: Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions.
- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances solubility and reaction efficiency .
- Solvent: Polar aprotic solvents (e.g., DMF) are preferred for their ability to stabilize intermediates.
Yield Optimization Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 70°C, 6h | 78 | 95 |
| THF, RT, 24h | 45 | 88 |
| EtOH, 50°C, 12h | 62 | 90 |
Q. How can researchers characterize the structural integrity of 2-cyano-N-(3,4-dimethoxyphenyl)acetamide?
Answer: Key analytical methods include:
- NMR Spectroscopy: H NMR (DMSO-d6): δ 3.30 (s, –CH2–CN), 3.83 (s, –OCH3), 6.5–7.2 (aromatic protons) .
- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >98% purity. Retention time: 8.2 min .
- Mass Spectrometry: ESI-MS (m/z): [M+H]⁺ = 259.1 (calculated), 259.0 (observed) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s modulation of TPC2 ion channels in lysosomal function?
Answer: 2-Cyano-N-(3,4-dimethoxyphenyl)acetamide acts as a small-molecule agonist for TPC2, shifting ion selectivity from Na⁺ to Ca²⁺. This is attributed to:
- Structural Motifs: The dimethoxyphenyl group enhances lipid bilayer penetration, while the cyano group stabilizes interactions with lysosomal membrane residues .
- Functional Assays: Ca²⁺ flux assays (Fluo-4 AM dye) and patch-clamp electrophysiology confirm dose-dependent activation (EC₅₀ = 3.2 µM) .
Contradictions in Data: Some studies report conflicting EC₅₀ values (1.5–5.0 µM) due to differences in lysosomal isolation protocols .
Q. How do substituent variations on the phenyl ring affect biological activity in analogs?
Answer: Structure-activity relationship (SAR) studies reveal:
- Methoxy Positioning: 3,4-Dimethoxy groups maximize activity (vs. 2,3- or 2,4-dimethoxy analogs) by enhancing hydrophobic interactions .
- Electron-Withdrawing Groups: Replacement with Cl or NO2 reduces potency due to steric hindrance .
SAR Table:
| Substituent | IC₅₀ (µM) | Target |
|---|---|---|
| 3,4-OCH3 | 3.2 | TPC2 |
| 3,4-Cl | 12.5 | TPC2 |
| 2,4-OCH3 | 8.7 | TPC2 |
Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?
Answer: Discrepancies arise from:
- Cell Line Variability: HepG2 (liver) cells show higher sensitivity (IC₅₀ = 15 µM) than HEK293 (IC₅₀ = 45 µM) due to differential expression of metabolic enzymes .
- Assay Conditions: MTT assays may overestimate viability in adherent vs. suspension cultures. Use complementary methods (e.g., ATP luminescence, Annexin V staining) .
Methodological Recommendations:
Standardize cell culture conditions (e.g., serum concentration, passage number).
Validate results with orthogonal assays (e.g., caspase-3 activation for apoptosis).
Methodological Guidance
Q. What in vitro models are suitable for evaluating the compound’s neuroprotective potential?
Answer:
- Primary Neuronal Cultures: Rat cortical neurons treated with glutamate (10 mM) to induce excitotoxicity. Pretreatment with 2-cyano-N-(3,4-dimethoxyphenyl)acetamide (1–10 µM) reduces lactate dehydrogenase (LDH) release by 40–60% .
- Microglial Activation Models: BV2 cells stimulated with LPS; measure TNF-α suppression via ELISA .
Q. How can computational modeling predict off-target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina to screen against kinase databases (e.g., PDB). The cyano group shows affinity for ATP-binding pockets in CDK2 (docking score = −9.2 kcal/mol) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at 3,4-OCH3 positions) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
